N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide

Description

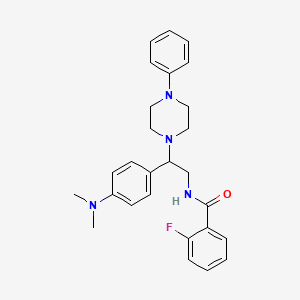

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide is a benzamide derivative featuring a central ethyl backbone substituted with a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety. The 2-fluorobenzamide group at the terminal position introduces steric and electronic effects that may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-30(2)22-14-12-21(13-15-22)26(20-29-27(33)24-10-6-7-11-25(24)28)32-18-16-31(17-19-32)23-8-4-3-5-9-23/h3-15,26H,16-20H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANDMHWDSVDKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The final step involves the acylation of the amine with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro or halogen groups into the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide exhibit significant anticonvulsant properties. A study evaluated several derivatives for their efficacy against seizures in animal models. The results indicated that specific modifications to the compound's structure could enhance its activity against maximal electroshock seizures and pentylenetetrazole-induced seizures .

Antidepressant Effects

Compounds with similar structural features have been investigated for their potential antidepressant effects. The interaction with serotonin receptors (5-HT1A and 5-HT3) suggests that these compounds may be beneficial in treating cognitive impairments associated with depression . The ability to modulate neurotransmitter systems positions this compound as a candidate for further exploration in mood disorder therapies.

Neuroprotective Properties

In addition to anticonvulsant and antidepressant effects, there is emerging evidence that this compound may possess neuroprotective properties. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Study 1: Anticonvulsant Screening

A comprehensive study involved synthesizing various derivatives of this compound and evaluating their anticonvulsant activity using the maximal electroshock test. The most potent derivatives showed significant reductions in seizure duration, highlighting the importance of specific structural modifications for enhancing efficacy .

Study 2: Serotonin Receptor Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. The findings suggested that it acts as a partial agonist at the 5-HT1A receptor while antagonizing the 5-HT3 receptor, which could lead to improved therapeutic outcomes in patients with depression .

Study 3: Neuroprotection in Animal Models

In vivo studies assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta-induced neurotoxicity, suggesting their potential role in developing treatments for Alzheimer's and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone and Functional Group Variations

2.1.1. Furan-2-Carboxamide Analogues

- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide (G500-0542) Structural Difference: Replaces the 2-fluorobenzamide group with a furan-2-carboxamide. Molecular weight: 418.54 g/mol .

- N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}furan-2-carboxamide (G500-0659) Structural Difference: Substitutes the 4-phenylpiperazine with a 4-(4-fluorophenyl)piperazine. Implications: Fluorination of the piperazine’s phenyl group enhances electron-withdrawing properties, which may improve receptor affinity or selectivity. Molecular weight: 436.53 g/mol .

2.1.2. 4-Isopropoxybenzamide Derivative (G500-0482)

- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide Structural Difference: Features a 4-isopropoxybenzamide group instead of 2-fluorobenzamide. Implications: The bulky isopropoxy group may reduce membrane permeability but improve metabolic resistance. Molecular weight: 486.65 g/mol .

Piperazine Ring Modifications

- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

- Structural Difference : Uses a dichlorophenyl-substituted piperazine and a pyridinylphenyl terminal group.

- Implications : Chlorine atoms enhance lipophilicity and receptor binding affinity, as seen in dopamine D3 receptor ligands. This highlights the importance of halogenation in CNS-targeting compounds .

Azetidinone-Based Analogues

- N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structural Difference: Replaces the ethyl backbone with a rigid azetidinone (β-lactam) ring.

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Property Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Implications |

|---|---|---|---|---|

| Target Compound (2-Fluorobenzamide) | C27H30FN5O | 459.56 | 2-Fluorobenzamide, 4-phenylpiperazine | Balanced lipophilicity, CNS penetration |

| G500-0542 (Furan-2-carboxamide) | C25H30N4O2 | 418.54 | Furan-2-carboxamide | Lower polarity, faster metabolism |

| G500-0659 (4-Fluorophenylpiperazine) | C25H29FN4O2 | 436.53 | 4-Fluorophenylpiperazine | Enhanced receptor selectivity |

| G500-0482 (4-Isopropoxybenzamide) | C30H38N4O2 | 486.65 | 4-Isopropoxybenzamide | Improved metabolic stability |

| 7o (Dichlorophenylpiperazine) | C27H28Cl2N4O | 511.44 | 2,4-Dichlorophenylpiperazine | Increased lipophilicity, D3 affinity |

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding without significantly increasing molecular weight, whereas chlorine improves lipophilicity and π-π stacking .

- Aromatic vs. Heterocyclic Termini : Benzamide derivatives (e.g., 2-fluoro) exhibit stronger aromatic interactions than furan-based analogues, which may favor dopamine receptor binding .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dimethylamino group : Contributes to its basicity and potential interactions with biological targets.

- Phenylpiperazine moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.

- Fluorobenzamide group : Enhances lipophilicity and may improve receptor binding affinity.

The molecular formula is , with a molecular weight of approximately 428.56 g/mol.

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, thereby influencing synaptic availability.

- Cell Signaling Modulation : Altering intracellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated promising anticancer properties. For example:

- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) at low micromolar concentrations .

- The compound's ability to inhibit colony formation suggests potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Research has also explored its antimicrobial properties:

- Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications to the dimethylamino and piperazine groups can enhance activity .

- A structure–activity relationship (SAR) study highlighted that fluorinated compounds exhibited improved antimicrobial efficacy compared to their non-fluorinated counterparts.

Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer potential of related compounds, it was found that those with a 4-dimethylaminophenyl moiety displayed significant antiproliferative activity against several cancer cell lines. The most active compound inhibited cell viability by over 80% at concentrations below 5 µM, suggesting that structural modifications can lead to enhanced biological activity .

Study 2: Neuropharmacological Effects

Another study investigated the effects on serotonin receptor modulation. The compound exhibited selective binding affinity for the 5-HT_1A receptor subtype, which is implicated in anxiety and depression. This finding supports its potential use as an anxiolytic or antidepressant agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | >80% inhibition of viability | <5 µM |

| Anticancer | Panc-1 (pancreatic cancer) | Significant colony formation inhibition | <5 µM |

| Antimicrobial | Various bacterial strains | Effective against multiple strains | Variable |

| Neuropharmacological | 5-HT_1A receptor | Selective binding affinity | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.